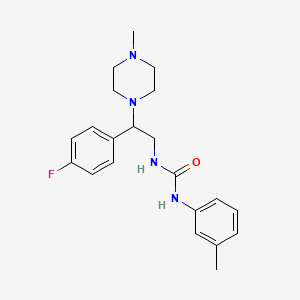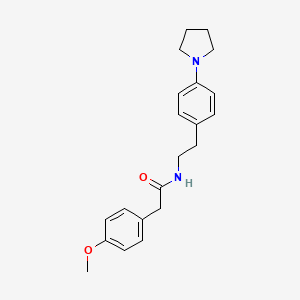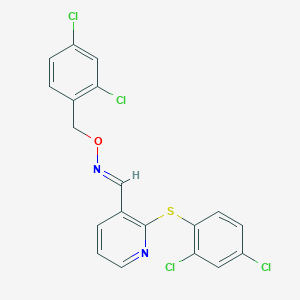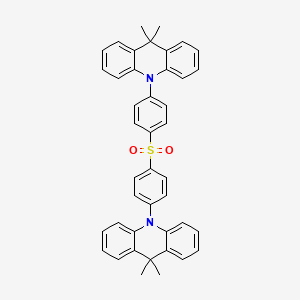
1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors and works by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis
The compound 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has been utilized in the synthesis of potent nonpeptide CCR1 antagonists for radiopharmaceutical applications. A specific example includes the synthesis of [18F]4, a fluorine-18 labeled compound, as a module-assisted procedure for potential applications in positron emission tomography (PET) imaging (Mäding et al., 2006).
Antimicrobial Activity
Compounds related to 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, specifically substituted benzoxazaphosphorin 2-yl ureas, have demonstrated good antimicrobial activity. These compounds were synthesized and characterized, indicating their potential use in developing new antimicrobial agents (Haranath et al., 2007).
Structural Analysis and Characterization
The structural characterization of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been performed to understand their conformation and potential biological activities. X-ray crystallography and other analytical techniques have been used to determine the structure and establish the conformation of the molecule (Ozbey et al., 2001).
Enzyme Inhibition Studies
Related compounds, such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, have been synthesized and tested for their inhibition activity against enzymes like acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). These compounds displayed excellent inhibition activity, suggesting their potential use in treating conditions involving these enzymes (Pejchal et al., 2011).
Antitumor Activity
A novel series of compounds including 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, have been synthesized and shown to possess significant antitumor activity. These findings highlight the potential of such compounds in developing new cancer therapies (Ding et al., 2016).
Molecular Docking and Quantum Chemical Analysis
Molecular docking and density functional theory (DFT) calculations have been used to analyze compounds like ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate. These studies help in understanding the interaction of these molecules with biological targets and their electronic properties (Al-Ghulikah et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-16-4-3-5-19(14-16)24-21(27)23-15-20(17-6-8-18(22)9-7-17)26-12-10-25(2)11-13-26/h3-9,14,20H,10-13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTTXLVAXUTUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2453488.png)
![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)



![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)
